2-Amino-2-deoxymannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

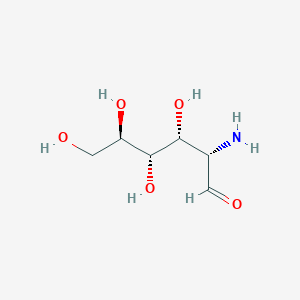

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a significant role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-deoxymannose typically involves the following steps:

Starting Material: The synthesis begins with tri-O-acetyl-D-glucal.

Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.

Reduction of Oxime: The oxime is then reduced to an amine using a zinc-copper couple in glacial acetic acid.

Acetylation: The resulting compound is acetylated to yield the acetylated derivative of 2-amino-2-deoxyhexose.

Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated reactors and continuous flow processes to enhance yield and purity .

Analyse Des Réactions Chimiques

2-Amino-2-deoxymannose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can convert it into different amino sugar derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions: Common reagents include nitrosyl chloride for oxime formation and zinc-copper couple for reduction.

Major Products: Major products include acetylated derivatives and crystalline hydrochlorides of this compound.

Applications De Recherche Scientifique

2-Amino-2-deoxymannose has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of glycoproteins and glycolipids.

Biology: It plays a role in cell signaling and recognition processes.

Medicine: It is investigated for its potential in treating various diseases, including cancer and microbial infections.

Industry: It is used in the production of pharmaceuticals and as a building block for complex carbohydrates

Mécanisme D'action

The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids, affecting cell signaling and recognition. It can inhibit the incorporation of glycosylphosphatidylinositol into proteins, thereby modulating various cellular processes .

Comparaison Avec Des Composés Similaires

2-Amino-2-deoxymannose is similar to other amino sugars such as:

- 2-Amino-2-deoxyglucose (D-glucosamine)

- 2-Amino-2-deoxygalactose (D-galactosamine)

- 2-Amino-2-deoxytalose (D-talosamine)

Uniqueness:

- Structural Differences: While all these compounds are amino sugars, they differ in the configuration of their hydroxyl and amino groups.

- Biological Roles: Each compound has unique biological roles and applications. For example, D-glucosamine is widely used in joint health supplements, whereas D-mannosamine is more involved in glycoprotein synthesis .

Activité Biologique

2-Amino-2-deoxymannose (ManN) is an amino sugar that plays a significant role in various biological processes. It is a building block for glycoproteins and glycolipids, which are crucial for cell signaling, immune response, and structural integrity of cells. This article explores the biological activity of this compound, focusing on its synthesis, biological roles, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the conversion of D-mannose derivatives. One common approach involves the use of azide intermediates followed by reduction to form the amino sugar. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of ManN derivatives.

| Method | Yield (%) | Comments |

|---|---|---|

| Azide reduction with zinc | 70 | Simple one-step process |

| Nucleophilic displacement reactions | 60 | Requires careful control of reaction conditions |

| Glycosylation reactions | 65 | Useful for creating complex oligosaccharides |

Biological Roles

This compound is involved in several critical biological functions:

- Cellular Signaling : ManN is integral to the formation of glycoproteins that mediate cell-cell interactions and signaling pathways. Studies have shown that glycoproteins containing ManN can enhance receptor-ligand interactions, influencing cellular responses.

- Immune Response : This amino sugar has been implicated in modulating immune responses. For instance, it can influence the activity of macrophages and dendritic cells, enhancing their ability to present antigens and secrete cytokines.

- Pathogen Recognition : Certain pathogens exploit ManN-containing structures to evade immune detection. For example, some bacterial polysaccharides mimic host ManN-containing glycans, allowing them to evade immune responses.

- Therapeutic Potential : Research indicates that modifying ManN structures can lead to enhanced efficacy in drug delivery systems and vaccine development. Its ability to influence immune modulation presents opportunities for therapeutic interventions in autoimmune diseases and cancer.

Case Studies

Several case studies have demonstrated the biological activity of this compound:

-

Case Study 1: Immune Modulation

In a study involving mice, administration of ManN derivatives resulted in increased production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when challenged with bacterial antigens. This suggests a role for ManN in enhancing adaptive immunity. -

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of ManN showed that it could inhibit viral entry into host cells by blocking viral glycoprotein interactions with cellular receptors. This was particularly notable in studies involving influenza viruses.

Propriétés

Numéro CAS |

14307-02-9 |

|---|---|

Formule moléculaire |

C6H13NO5 |

Poids moléculaire |

179.17 g/mol |

Nom IUPAC |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

Clé InChI |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)N)O)O)O |

Key on ui other cas no. |

14307-02-9 |

Synonymes |

2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.